Zinc L-lactate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Bioavailability and Intestinal Health

Zinc L-lactate is an organic salt, meaning it combines zinc with lactic acid. This structure is theorized to enhance zinc's bioavailability compared to inorganic sources like zinc sulfate []. Animal studies suggest Zinc L-lactate supplementation improves intestinal morphology, nutrient utilization, and growth performance []. Research suggests it achieves this by promoting cell proliferation and boosting antioxidant capacity in intestinal epithelial cells [, ].

Zinc L-lactate is a chemical compound formed from the reaction of zinc oxide and L-lactic acid. It is a salt characterized by the formula , often appearing as a white to almost white fine powder that is highly soluble in water but insoluble in ethanol. This compound can also exist as a dihydrate, represented as . Zinc L-lactate is recognized for its bioavailability and is commonly used in various applications, particularly in dental care products due to its antimicrobial properties .

Zinc is an essential mineral involved in numerous biological processes. Zinc L-lactate's mechanism of action often revolves around delivering bioavailable zinc to these processes. Here are some examples:

- Wound healing: Zinc plays a role in collagen synthesis and immune function, both crucial for wound healing.

- Immune function: Zinc deficiency can impair immune response. Zinc L-lactate supplementation might support a healthy immune system.

- Antimicrobial activity: Zinc L-lactate may exhibit antimicrobial properties, potentially contributing to oral health by reducing dental plaque formation.

The primary reaction for synthesizing zinc L-lactate involves the neutralization of L-lactic acid with zinc oxide:

This reaction highlights the formation of zinc L-lactate and water from the reactants. Additionally, zinc L-lactate can undergo hydrolysis and other reactions in specific conditions, such as with sulfuric acid, leading to the production of lactic acid and zinc sulfate .

Zinc L-lactate exhibits several biological activities that contribute to its utility in health and nutrition. Studies have shown that it enhances cell proliferation and reduces apoptosis in intestinal porcine epithelial cells. It also modulates various cellular pathways related to oxidative stress, including the activation of antioxidant enzymes and pathways such as AMPK-Nrf2, which are crucial for maintaining cellular health under stress conditions . Furthermore, its antimicrobial properties make it effective in preventing dental plaque formation .

Zinc L-lactate can be synthesized through various methods, primarily involving the reaction of lactic acid with zinc oxide or other zinc salts. The most common method includes:

- Neutralization Reaction: Mixing lactic acid with a high-purity source of zinc oxide at controlled temperatures.

- Crystallization: Following the neutralization, the resulting solution is cooled to allow crystallization of zinc L-lactate dihydrate.

Alternative methods may involve using different sources of zinc or varying the concentrations of reactants to optimize yield and purity .

Uniqueness- Bioavailability: Zinc L-lactate is noted for its superior bioavailability compared to inorganic zinc salts.

- Antimicrobial Properties: Its effectiveness in dental care applications sets it apart from other compounds.

- Physiological Compatibility: It has a nearly neutral taste and fewer gastrointestinal side effects than some other zinc compounds.

Research on zinc L-lactate indicates significant interactions with biological systems. It has been shown to enhance zinc transport mechanisms within cells, promote antioxidant defenses, and modulate inflammatory responses. Studies have demonstrated that it can improve mitochondrial function and reduce oxidative stress-induced damage in cells, highlighting its potential as a feed additive in animal nutrition . The compound's interactions with other nutrients or compounds are an area of ongoing research, particularly regarding its synergistic effects in formulations.

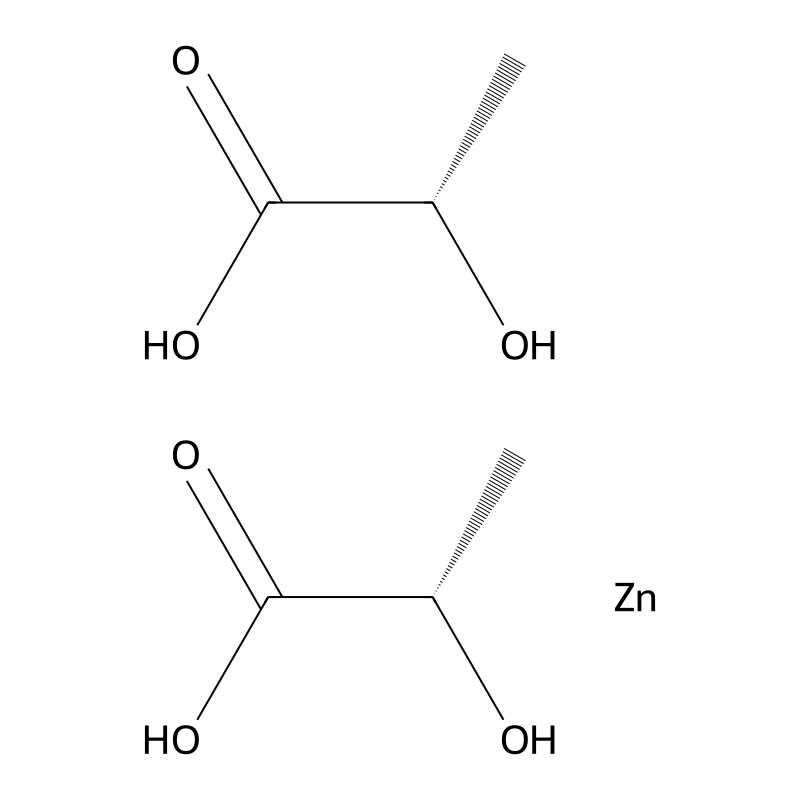

Zinc L-lactate is a coordination compound formed between zinc(II) ions and L-lactic acid ligands, with the molecular formula C₆H₁₀O₆Zn and a molecular weight of 243.53 grams per mole [1] [6]. The compound exists as a zinc salt where two L-lactate anions coordinate to a central zinc ion through carboxylate oxygen atoms [1] [2]. The L-lactate ligands retain their stereochemical configuration, with the (2S)-2-hydroxypropanoic acid structure maintaining the L-(+) optical rotation characteristic [1] [6].

The zinc ion in zinc L-lactate typically adopts a coordination number of four, forming tetrahedral or distorted tetrahedral geometry with the coordinating oxygen atoms from the carboxylate and hydroxyl groups of the lactate ligands [18] [29]. Crystallographic studies indicate that zinc coordination environments in lactate complexes can range from four to six coordination, depending on the presence of water molecules and the specific crystal packing arrangements [25] [30]. The zinc-oxygen bond distances typically range from 1.93 to 2.05 Angstroms, consistent with standard zinc-oxygen coordination bonds [25].

In the hydrated forms, zinc L-lactate commonly exists as dihydrate (Zn(C₃H₅O₃)₂·2H₂O) with a molecular weight of 279.5 grams per mole [7] [15]. The water molecules can participate in the coordination sphere of zinc or exist as lattice water, contributing to the overall structural stability of the crystal lattice [13] [15].

Physical Characteristics

Appearance and Organoleptic Properties

Zinc L-lactate presents as a white to off-white fine powder with crystalline characteristics [9] [14]. The compound is reported to be practically odourless, distinguishing it from many other zinc salts [7] [14]. The taste profile is described as nearly neutral, which represents a significant advantage over inorganic zinc salts that typically exhibit bitter and astringent characteristics [7]. This neutral taste profile makes zinc L-lactate particularly suitable for applications in oral care products and dietary supplements where palatability is important [7].

The powder exhibits good flow properties and appears as uniform crystalline particles under microscopic examination [14] [15]. The particle size distribution typically shows that 98% of particles pass through a 60-mesh screen, with 90% being smaller than 80 micrometers [15].

Solubility Profile

Zinc L-lactate demonstrates high water solubility, with reported values of 55 grams per liter at room temperature, equivalent to 1.27 grams of zinc per 100 milliliters of solution [7]. This represents significantly higher solubility compared to many inorganic zinc compounds [7]. The solubility characteristics vary between different stereoisomeric forms, with L-(+) zinc lactate showing higher solubility than the racemic DL-(±) zinc lactate mixture [12].

Temperature-dependent solubility studies reveal that zinc lactate solubility increases gradually with temperature below 50°C and more rapidly above this threshold [12]. At elevated temperatures of 80°C, the solubility can reach substantially higher values, demonstrating the temperature-sensitive nature of the dissolution process [12].

In water-ethanol mixtures, the solubility of zinc L-lactate decreases significantly with increasing ethanol concentration [12]. At 10% ethanol concentration, the solubility drops to 3.57%, and further reduces to 0.82% at 50% ethanol concentration [12]. The compound shows negligible solubility in pure ethanol, making it essentially insoluble in non-polar solvents [9].

Stability Parameters

Zinc L-lactate exhibits excellent thermal stability with a melting point exceeding 256°C and decomposition temperatures around 280°C [4] [10]. Thermogravimetric analysis indicates that the compound remains stable well above typical processing temperatures for pharmaceutical and food applications [27]. The thermal decomposition profile shows multiple stages, with initial weight loss corresponding to the removal of hydration water, followed by decomposition of the organic lactate components at higher temperatures [27].

The compound demonstrates good chemical stability under normal storage conditions when kept in sealed containers protected from moisture and direct sunlight [14]. Recommended storage temperatures range from 2-8°C for long-term stability, though brief temperature excursions during transport do not significantly affect product quality [14] [15].

Stability studies indicate that zinc L-lactate maintains its integrity in aqueous solutions across a pH range of 5.0 to 8.0 [14] [15]. The loss on drying typically ranges from 10.5 to 13.5%, reflecting the hydrated nature of the commercial product [14] [15].

Chemical Properties

Reactivity Profile

Zinc L-lactate exhibits moderate chemical reactivity consistent with zinc coordination compounds [16]. The compound can undergo ligand exchange reactions in the presence of stronger chelating agents or under specific pH conditions [18]. In biological systems, zinc L-lactate demonstrates the ability to release zinc ions in a controlled manner, facilitating zinc transport and bioavailability [16].

The reactivity profile includes susceptibility to hydrolysis under extreme pH conditions, where the lactate ligands can be protonated or deprotonated, affecting the coordination stability [18]. The compound shows enhanced stability compared to simple zinc salts due to the chelating effect of the lactate ligands [16].

Under oxidative conditions, zinc L-lactate can participate in redox reactions, particularly in biological environments where it contributes to antioxidant defense mechanisms [16]. The compound has been shown to influence cellular redox balance and can modulate the activity of various antioxidant enzymes [16].

pH Behavior in Solution

Aqueous solutions of zinc L-lactate typically exhibit pH values ranging from 5.0 to 8.0, depending on concentration and temperature [14] [15]. The pH behavior is influenced by the equilibrium between the coordinated lactate ligands and free lactic acid in solution [4]. At a 10% concentration, the pH typically falls within the range of 5.0 to 8.0, indicating a relatively neutral to slightly acidic solution [15].

The buffer capacity of zinc L-lactate solutions is moderate, owing to the presence of both the carboxylate groups and the zinc coordination equilibria [4]. The compound can act as a weak buffer system, helping to maintain pH stability in formulated products [7].

Temperature effects on pH behavior show that elevated temperatures tend to shift the equilibrium toward slightly more acidic conditions due to increased dissociation of coordinated water molecules and potential hydrolysis reactions [12].

Complexation Capabilities

Zinc L-lactate demonstrates significant complexation capabilities due to the coordination chemistry of the zinc(II) center [18]. The zinc ion can form additional coordination bonds with other ligands, including water molecules, amino acids, and other organic molecules with donor atoms [18]. This complexation behavior is fundamental to its biological activity and applications [18].

The coordination geometry of zinc in lactate complexes can vary from tetrahedral to octahedral, depending on the availability of additional coordinating species [25] [29]. In aqueous solutions, zinc L-lactate can form ternary complexes with other metabolites such as citrate, phosphate, or amino acids [18].

The complexation strength is influenced by the chelate effect of the bidentate lactate ligands, which provide enhanced stability compared to monodentate ligands [18]. The presence of both carboxylate and hydroxyl functional groups in the lactate molecule allows for versatile coordination modes [18].

Spectroscopic Characteristics

Infrared Spectroscopy

Infrared spectroscopy of zinc L-lactate reveals characteristic absorption bands that provide structural information about the coordination environment [19] [22]. The most prominent features include the asymmetric carboxylate stretching vibration at approximately 1590 cm⁻¹ and symmetric carboxylate stretching around 1540 cm⁻¹ [19] [22]. These bands are shifted compared to free lactic acid, confirming coordination of the carboxylate group to the zinc center [22].

| Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 1590 | νₐₛ(COO⁻) | Very strong |

| 1540 | νₛ(COO⁻) | Strong |

| 1321 | δ(C-H) + ν(C-O) | Medium |

| 1270 | ν(C-O) | Strong |

| 1119 | ν(C-O) | Medium |

| 1046 | ν(C-O) | Medium |

Additional characteristic bands appear at 1321 cm⁻¹, 1270 cm⁻¹, 1119 cm⁻¹, and 1046 cm⁻¹, which are attributed to various C-O stretching modes and C-H deformation vibrations within the lactate ligand [19] [22]. The presence of coordinated water molecules in hydrated forms contributes to broad O-H stretching absorption in the 3200-3600 cm⁻¹ region [22].

X-ray Diffraction Patterns

X-ray crystallographic studies of zinc lactate complexes have provided detailed structural information about the crystal lattice and coordination geometry [5] [27]. The diffraction patterns reveal crystalline phases with well-defined lattice parameters characteristic of the specific hydration state and crystal system [27].

Crystal structure analysis indicates that zinc lactate can crystallize in different polymorphic forms depending on crystallization conditions [5]. The unit cell parameters and space group assignments vary among different hydrated forms, with the dihydrate form being the most commonly observed in commercial preparations [27].

Powder X-ray diffraction patterns show characteristic peak positions that can be used for phase identification and purity assessment [27]. The crystallite size calculations from line broadening analysis typically indicate particle sizes in the nanometer to micrometer range [27].

Other Spectroscopic Features

Nuclear magnetic resonance spectroscopy provides additional structural insights into zinc L-lactate [24]. ¹H NMR spectra show characteristic signals for the methyl and methine protons of the lactate ligands, with chemical shifts influenced by coordination to the zinc center [24]. The integration ratios confirm the stoichiometric relationship between zinc and lactate in the complex [24].

Ultraviolet-visible spectroscopy of zinc L-lactate solutions shows absorption characteristics primarily attributed to ligand-to-metal charge transfer transitions [33]. The absorption maximum typically occurs around 315 nm, consistent with d¹⁰ zinc(II) complexes where electronic transitions involve promotion of electrons from ligand orbitals to metal-centered orbitals [33].

Mass spectrometry analysis confirms the molecular weight and fragmentation patterns of zinc L-lactate [1]. The molecular ion peak appears at m/z 243.5 for the anhydrous form, with characteristic fragmentation showing loss of lactate ligands and formation of zinc-containing fragments [1].

Chemical Synthesis Pathways

Reaction of Zinc Oxide with Lactic Acid

The most fundamental and widely employed synthesis route for zinc L-lactate involves the direct reaction between zinc oxide and lactic acid. This reaction follows a straightforward stoichiometric pathway that can be represented by the chemical equation: 2CH₃CH(OH)COOH + ZnO → Zn(C₃H₅O₃)₂ + H₂O [1]. The reaction proceeds under mild aqueous conditions, typically at ambient temperature, making it economically attractive for industrial implementation.

The reaction mechanism involves the neutralization of lactic acid by zinc oxide, where the zinc ion coordinates with the carboxylate groups of two lactate molecules. The process achieves yields approaching 99% under optimized conditions [1]. The reaction rate is influenced by several factors including temperature, pH, stirring intensity, and the particle size of zinc oxide. Fine zinc oxide powder with high surface area promotes faster dissolution and more complete reaction.

Research has demonstrated that the formation of zinc lactate dihydrate proceeds through complete neutralization of lactic acid with high purity zinc sources, followed by controlled crystallization [2] [3]. The product typically crystallizes as the dihydrate form [Zn(C₃H₅O₃)₂·2H₂O] under standard conditions, though trihydrate forms can also be obtained depending on crystallization parameters.

Other Synthetic Routes

Alternative synthesis pathways have been developed to address specific production requirements and raw material availability. The use of silica-supported zinc oxide as a catalyst for glucose conversion represents an innovative approach where zinc oxide simultaneously catalyzes lactic acid formation from glucose and subsequently forms zinc lactate complexes [4] [5]. Under optimized conditions at 180°C for 60 minutes, this process achieves lactic acid yields of 39.2%, with the zinc oxide providing active sites for isomerization reactions [4].

Another significant synthetic route involves the reaction of zinc chloride hydrate with lactic acid precursors. Studies have shown that zinc chloride dihydrate (ZnCl₂·3H₂O) can effectively convert cellulose to lactic acid with impressive yields of 84.6% at 170°C after 4 hours [6]. This method offers advantages in terms of substrate versatility and the ability to utilize biomass feedstocks directly.

The micellar synthesis approach represents a more specialized technique where zinc acetate reacts with hydrogen peroxide in reverse micellar solutions. This method produces needle-like zinc lactate dihydrate microcrystals with distinct morphological characteristics [7]. The coordination environment of zinc in the resulting crystals shows a distorted octahedral arrangement with Zn-O distances ranging from 2.051(2) to 2.099(3) Å [7].

Industrial Production Processes

Bio-fermentation Approaches

Bio-fermentation represents the most sustainable and increasingly preferred method for zinc L-lactate production. The process typically begins with the fermentation of grain starch substrates using lactic acid bacteria to produce L(+)-lactic acid, which is subsequently neutralized with zinc sources [8]. This approach offers several advantages including high stereochemical purity, renewable feedstock utilization, and reduced environmental impact.

The fermentation process requires careful control of multiple parameters to achieve optimal yields and purity. Temperature maintenance between 36-37°C is critical for optimal bacterial growth and lactic acid production [9]. pH control within the range of 4.5-7.0 ensures bacterial viability while preventing excessive acid inhibition of cellular metabolism [10]. The fermentation typically requires 24-72 hours to achieve complete substrate conversion.

Zinc supplementation during fermentation can enhance the process performance. Research has shown that optimal zinc sulfate concentrations of 0.02% can stimulate lactate dehydrogenase expression, particularly LDH4 and LDH5 isoenzymes, resulting in glucose to lactic acid conversion rates of 91% with final lactic acid concentrations reaching 137 g/L [9]. The zinc ions modulate metabolic pathways and prevent pyruvate conversion to other organic acids, thereby improving overall lactic acid selectivity.

Process Optimization Parameters

Industrial production optimization focuses on maximizing yield, purity, and economic efficiency while maintaining consistent product quality. Key optimization parameters include temperature control, pH management, residence time optimization, and catalyst loading when applicable.

Temperature optimization varies significantly depending on the synthesis route employed. Chemical synthesis pathways typically operate between 70-180°C, with higher temperatures favoring faster reaction rates but potentially causing thermal degradation of sensitive components [11] [12]. Bio-fermentation processes require precise temperature control around 36-37°C to maintain optimal bacterial activity without thermal inactivation.

pH management represents a critical optimization parameter across all production methodologies. For bio-fermentation processes, pH ranges of 5.5-6.5 provide optimal conditions for lactic acid bacteria while minimizing contamination risks [10]. Chemical synthesis routes typically operate within pH ranges of 5.0-7.0 to ensure complete neutralization while preventing hydrolysis of sensitive components [8] [3].

Residence time optimization balances production throughput with conversion efficiency. Continuous fermentation processes offer steady-state operation with reduced processing times, while batch processes provide better control over product specifications [13]. Chemical synthesis typically requires 45-120 minutes for complete conversion, whereas bio-fermentation may require 24-72 hours depending on substrate complexity and bacterial strain characteristics.

Quality Control Metrics

Comprehensive quality control systems ensure consistent product specifications and regulatory compliance. Primary quality metrics include assay determination, stereochemical purity assessment, moisture content control, pH specification compliance, and heavy metal content verification.

Assay determination typically employs EDTA titration methods to quantify zinc content, with specifications requiring ≥98.0% purity on an anhydrous basis [14] [3]. The method involves controlled dissolution of zinc lactate samples followed by complexometric titration using ethylenediaminetetraacetic acid disodium standard solutions. Interference from other metal cations is minimized through selective masking agents including ammonium fluoride, thiourea, and ascorbic acid [14].

Stereochemical purity assessment is particularly critical for products derived from bio-fermentation routes. Specifications typically require L/(L+D) ratios ≥98.0% to ensure optimal bioavailability and functional properties [8]. This parameter is typically determined through polarimetric analysis or high-performance liquid chromatography using chiral separation techniques.

Moisture content control ensures product stability and accurate dosing in downstream applications. Loss on drying specifications typically range from 10.5-14.0% for dihydrate forms, determined through gravimetric analysis at 120°C for 4 hours [8] [3]. This parameter directly correlates with hydration state and affects both chemical stability and flowability characteristics.

Zinc Lactate Recovery from Natural Sources

Extraction from Smithsonite Ore

Smithsonite ore (ZnCO₃) represents a significant natural source for zinc lactate production through selective leaching processes. Research has demonstrated that lactic acid solutions can effectively extract zinc from smithsonite with remarkable efficiency, achieving zinc recovery rates up to 99.8% under optimized conditions [11] [12].

The extraction process involves several critical parameters that must be optimized for maximum efficiency. Particle size reduction to approximately 425 μm provides optimal surface area exposure while maintaining reasonable processing costs [11]. Lactic acid concentrations of 2.0 M represent the optimal balance between extraction efficiency and reagent consumption, with higher concentrations showing diminished returns [11] [12].

Temperature control at 70°C significantly enhances extraction kinetics while remaining economically viable for industrial implementation [11]. The solid-to-liquid ratio of 1:250 g/mL ensures adequate acid availability for complete zinc dissolution while maintaining manageable slurry viscosities [11]. Stirring speeds of 600 rpm provide sufficient mass transfer without excessive mechanical wear or energy consumption.

The selectivity of lactic acid for zinc extraction represents a significant advantage over conventional mineral acid approaches. Lactic acid preferentially dissolves smithsonite while leaving gangue minerals such as goethite and calcite largely unaffected [15]. This selectivity reduces downstream purification requirements and improves overall process economics.

Kinetics of Zinc Leaching in Lactic Acid Solutions

The kinetics of zinc leaching from smithsonite ore in lactic acid solutions follows surface reaction-controlled mechanisms with well-defined rate expressions. Experimental investigations have established that the dissolution process conforms to the shrinking core model with an apparent activation energy of 53.62 kJ/mol [11] [12].

The kinetic model describing the leaching process can be expressed as: 1-(1-X)^(1/3) = 2.5×10^(-6)e^(-53.62/RT)t, where X represents the extent of zinc extraction, R is the gas constant, T is absolute temperature, and t is reaction time [11]. This model demonstrates excellent correlation with experimental data across the investigated parameter ranges.